N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide
Description
N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide is a complex organic compound that belongs to the class of isoxazolo[4,5-D]pyridazin derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxymethyl group, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C22H19ClN4O4 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-[5-[(4-chlorophenyl)methyl]-3-(methoxymethyl)-4-oxo-[1,2]oxazolo[4,5-d]pyridazin-7-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H19ClN4O4/c1-13(28)24-17-5-3-4-15(10-17)20-21-19(18(12-30-2)26-31-21)22(29)27(25-20)11-14-6-8-16(23)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,28) |
InChI Key |
CPEVHTSTLZUWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN(C(=O)C3=C2ON=C3COC)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazolo[4,5-D]pyridazin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazolo[4,5-D]pyridazin core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the core structure.
Addition of the Methoxymethyl Group: The methoxymethyl group is added via an alkylation reaction, using a methoxymethyl halide as the alkylating agent.
Acetamide Formation: The final step involves the acylation of the phenyl group with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide: This compound itself.
N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential biological activity. The presence of the chlorobenzyl, methoxymethyl, and acetamide groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that warrant investigation. This article explores its biological activity, focusing on mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C22H19ClN4O4
- Molecular Weight : 438.9 g/mol
- CAS Number : 2088728-13-4
The compound is believed to interact with multiple biological targets, primarily influencing pathways related to:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : GSK-3β is a critical enzyme involved in various cellular processes, including metabolism and cell cycle regulation. Inhibition of GSK-3β has implications for treating neurodegenerative diseases and cancers .
- Cell Signaling Pathways : The structural features of the compound may allow it to modulate key signaling pathways associated with inflammation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated significant cytotoxicity against neuroblastoma cells, with IC50 values indicating potent activity .
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated through its effects on neuronal survival under stress conditions. Studies suggest that the compound enhances neuronal resilience against oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative disorders like Alzheimer's disease.
Case Studies and Research Findings
- GSK-3β Inhibition Study :
- In Vivo Efficacy :
- In animal models of cancer, administration of the compound resulted in reduced tumor growth compared to controls. Histological analyses showed decreased proliferation markers and increased apoptosis in treated tumors.
- Neuroprotective Assays :
- In vitro experiments using primary neuronal cultures exposed to glutamate toxicity revealed that the compound significantly reduced cell death and maintained neuronal integrity, suggesting a protective mechanism against excitotoxic damage.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
